Product packaging for 2-Trifluoromethanesulfonamidobenzoic acid(Cat. No.:CAS No. 80798-75-0)

2-Trifluoromethanesulfonamidobenzoic acid

Cat. No.: B2465937
CAS No.: 80798-75-0
M. Wt: 269.19
InChI Key: HXAXYYGCCXHZDH-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonamidobenzoic acid is a high-value benzoic acid derivative incorporating both a sulfonamide and a trifluoromethyl group, making it a versatile intermediate for organic synthesis and pharmaceutical research. Its molecular structure is characterized by a benzoic acid core substituted with a trifluoromethanesulfonamido moiety, which contributes to its unique physicochemical properties . The primary research applications of this compound leverage its role as a sophisticated building block in the synthesis of more complex molecules. The presence of the sulfonamide group is of particular interest in medicinal chemistry for the development of new active pharmaceutical ingredients (APIs), as this functional group is a common pharmacophore found in compounds with a wide range of biological activities . The trifluoromethyl group is a key motif in agrochemical and pharmaceutical design due to its ability to enhance metabolic stability, lipophilicity, and bioavailability . Researchers utilize this compound in the development of novel therapeutic agents and specialty chemicals. Its reactivity allows for further functionalization at both the carboxylic acid and sulfonamide groups, enabling its incorporation into larger molecular architectures. The compound is related to other high-demand intermediates, such as 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, which highlights the utility of this chemical class in drug discovery efforts . Handling and Usage: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3NO4S B2465937 2-Trifluoromethanesulfonamidobenzoic acid CAS No. 80798-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-4-2-1-3-5(6)7(13)14/h1-4,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAXYYGCCXHZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80798-75-0
Record name 2-trifluoromethanesulfonamidobenzoic acid
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Advanced Synthetic Methodologies for 2 Trifluoromethanesulfonamidobenzoic Acid and Its Structural Analogues

De Novo Synthesis Strategies for the Core 2-Trifluoromethanesulfonamidobenzoic Acid Scaffold

The fundamental approach to the de novo synthesis of the this compound core structure typically involves the N-functionalization of anthranilic acid. A common and direct method is the coupling of anthranilic acid with trifluoromethanesulfonyl chloride in the presence of a base. This reaction establishes the key sulfonamide linkage.

A more advanced and atom-economical approach involves the direct C-H amidation of benzoic acid. For instance, iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides provides a direct route to N-sulfonylated anthranilic acids. This method avoids the pre-functionalization of the benzoic acid ring and offers a more efficient synthesis of the core scaffold.

Convergent and Divergent Synthetic Pathways to Complex Derivatives

Once the this compound scaffold is synthesized, its further elaboration into more complex derivatives can be achieved through both convergent and divergent strategies.

Convergent synthesis involves the preparation of separate, complex fragments that are then combined to form the final product. For example, a functionalized anthranilic acid derivative can be prepared and subsequently coupled with a complex trifluoromethanesulfonamide (B151150) partner. This approach is particularly useful for creating a library of analogs where a wide variety of substituents can be introduced at a late stage.

Divergent synthesis , on the other hand, starts with the core this compound molecule, which is then elaborated through a series of reactions to generate a range of different products. The carboxylic acid and the sulfonamide moieties, as well as the aromatic ring, provide multiple handles for functionalization. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups, while the aromatic ring can undergo electrophilic substitution or transition metal-catalyzed cross-coupling reactions to introduce additional diversity.

Catalytic Approaches in the Synthesis of this compound Systems

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems, including Brønsted acids, Lewis acids, and transition metals, have been employed to facilitate key bond-forming reactions.

Brønsted Acid-Catalyzed Transformations (e.g., Utilizing Trifluoromethanesulfonic Acid and Trifluoroacetic Acid)

Brønsted acids, such as the strong superacid trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), are effective catalysts for a variety of organic transformations. In the context of synthesizing N-triflylanthranilic acid derivatives, these acids can be used to promote the N-sulfonylation of anilines. The high acidity of TfOH can activate the sulfonylating agent, making the reaction more efficient. While direct Brønsted acid-catalyzed trifluoromethanesulfonylation of anthranilic acid itself is less common due to potential side reactions with the carboxylic acid group, these catalysts are valuable in the synthesis of precursors and in subsequent functionalization steps. For example, TFA is often used for the cyclization of N-arylated anthranilic acid derivatives to form quinolinones. semanticscholar.org

CatalystTransformationSubstrate ScopeRef.
Trifluoromethanesulfonic acid (TfOH)Friedel-Crafts acylationAromatics and methyl benzoate researchgate.net
Trifluoromethanesulfonic acid (TfOH)Intramolecular hydroarylationβ-Benzylstyrenes escholarship.org
Trifluoroacetic acid (TFA)Cyclization of phenacyl anthranilatesN-arylated phenacyl esters semanticscholar.org

Lewis Acid-Mediated Synthetic Routes and Activations

Lewis acids are widely used to activate electrophiles and promote a range of chemical reactions. In the synthesis of sulfonamides, Lewis acids can be employed to enhance the reactivity of sulfonyl chlorides or anhydrides, facilitating the N-sulfonylation of amines. For the synthesis of this compound derivatives, a Lewis acid could be used to activate trifluoromethanesulfonyl chloride, thereby promoting its reaction with anthranilic acid or its ester derivatives. Common Lewis acids for such transformations include zinc chloride (ZnCl2), aluminum chloride (AlCl3), and boron trifluoride etherate (BF3·OEt2). These catalysts can coordinate to the sulfonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the anthranilic acid moiety.

Lewis AcidReaction TypeSubstratesRef.
BF3·Et2O, TiCl4, SnCl4, Cu(OTf)2Intramolecular cyclizationortho-imino phenyldiazoacetates organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the functionalization of the this compound scaffold, transition metal-catalyzed cross-coupling reactions are particularly powerful.

The aromatic ring of the anthranilic acid moiety can be functionalized through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. For instance, if the aromatic ring is pre-functionalized with a halide, a wide range of substituents can be introduced via Suzuki coupling with boronic acids. The Buchwald-Hartwig amination is another key reaction for forming C-N bonds, which can be used to introduce the trifluoromethanesulfonamido group or to further functionalize the aromatic ring.

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.orgresearchgate.net An exemplary application is the iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides to directly install the sulfonamide group. nih.gov Palladium-catalyzed C-H functionalization can also be employed to introduce various substituents onto the aromatic ring of the this compound scaffold.

Catalyst/MetalReaction TypeSubstratesNotesRef.
Iridium(III)ortho-C-H amidationBenzoic acids and sulfonyl azidesDirect synthesis of N-sulfonyl anthranilic acids. nih.gov
CopperN-arylation2-Chlorobenzoic acids and anilinesRegioselective amination. nih.govnih.gov
PalladiumC-H functionalizationAcrylamidesDifluoromethylthiolation. nih.gov
Rhodium(III)C-H/N-H annulationS-aryl-sulfoximine and iodonium (B1229267) ylideSynthesis of benzothiazines. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in modern organic synthesis, enabling the preparation of complex molecules with precise control over their three-dimensional structure.

Chemoselectivity is crucial when dealing with molecules containing multiple reactive sites, such as this compound, which possesses a carboxylic acid, a sulfonamide, and an aromatic ring. For example, selective modification of the carboxylic acid in the presence of the sulfonamide can be achieved by careful choice of reagents and reaction conditions.

Regioselectivity is important when functionalizing the aromatic ring. Directed C-H activation, where a directing group guides the catalyst to a specific C-H bond, is a powerful strategy for achieving high regioselectivity. The carboxylic acid or the sulfonamide group in the this compound scaffold can act as directing groups, guiding the functionalization to the ortho-position. Copper-catalyzed amination of 2-chlorobenzoic acids with anilines has been shown to be a regioselective method for the synthesis of N-aryl anthranilic acids. nih.govnih.govorganic-chemistry.org

Stereoselectivity is of paramount importance in the synthesis of chiral molecules. While there are no inherent chiral centers in the parent this compound, the introduction of substituents on the aromatic ring or on the sulfonamide nitrogen can create chirality. Asymmetric synthesis of such derivatives can be achieved by using chiral catalysts, chiral auxiliaries, or by resolving a racemic mixture. For instance, the synthesis of chiral sulfinyl compounds, which are structurally related to sulfonamides, often employs stereoselective methods. nih.govsemanticscholar.org The development of stereoselective methods for the synthesis of this compound derivatives is an active area of research, with potential applications in the development of new chiral ligands and catalysts.

Green Chemistry Principles and Sustainable Synthesis of Trifluoromethanesulfonamidobenzoic Acids

The synthesis of complex pharmaceutical intermediates and functional materials like this compound and its analogues is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for developing more sustainable and environmentally benign chemical processes. These principles focus on maximizing efficiency, minimizing waste, and reducing the use of hazardous substances. In the context of synthesizing trifluoromethanesulfonamidobenzoic acids, applying these principles involves rethinking traditional synthetic routes to improve atom economy, utilize safer solvents, employ catalytic methods, and explore biocatalytic pathways.

Atom Economy and Alternative Reagents

Atom economy, a central tenet of green chemistry, seeks to maximize the incorporation of all reactant materials into the final product. mdpi.comuniba.it Traditional methods for synthesizing sulfonamides often involve the reaction of an amine with a sulfonyl chloride, a process that generates stoichiometric amounts of hydrochloride waste, leading to poor atom economy.

More advanced, sustainable approaches focus on minimizing byproducts. These include:

Oxidative Coupling: Direct oxidative coupling of thiols and amines offers a more atom-economical route by avoiding pre-functionalized starting materials like sulfonyl chlorides. rsc.org Metal-free conditions using reagents like iodine pentoxide (I₂O₅) or electrochemical methods can facilitate this transformation. thieme-connect.comresearchgate.net

Sulfur Dioxide Surrogates: Utilizing stable and easy-to-handle sulfur dioxide surrogates, such as potassium metabisulfite (B1197395) (K₂S₂O₅) or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), allows for the three-component coupling of an aryl source, the SO₂ surrogate, and an amine. thieme-connect.comrsc.org This modular approach significantly improves atom economy and versatility.

The table below illustrates the atom economy for different conceptual synthetic routes to a generic arylsulfonamide.

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Traditional Method Aryl Sulfonyl Chloride + AmineArylsulfonamideHCl< 90%
Oxidative Coupling Thiol + Amine + OxidantArylsulfonamideReduced Oxidant, H₂OVariable (depends on oxidant)
Three-Component (SO₂ Surrogate) Aryl Halide + K₂S₂O₅ + AmineArylsulfonamideKX, KHSO₃~70-85%

Note: Atom economy is calculated as (MW of desired product / sum of MW of all reactants) x 100. The values are illustrative and depend on the specific substrates.

Safer Solvents and Reaction Conditions

The choice of solvent is critical to the environmental impact of a synthetic process. Conventional sulfonamide syntheses often rely on hazardous volatile organic compounds (VOCs) like dichloromethane, dioxane, or acetonitrile. uniba.it Green chemistry promotes the use of safer, more sustainable alternatives. rsc.org

Recent research has demonstrated the successful synthesis of sulfonamides in various green solvents:

Water: As the most environmentally benign solvent, water has been used for the synthesis of sulfonamides from sulfonyl chlorides in the presence of a base like sodium carbonate, which neutralizes the HCl byproduct. mdpi.comsci-hub.se

Ethanol (EtOH): This bio-based solvent is a viable green alternative for catalyst-free sulfonamide synthesis at room temperature. uniba.itresearchgate.net

Polyethylene Glycol (PEG-400): This non-toxic, recoverable solvent has been effective for sulfonamide synthesis at elevated temperatures. sci-hub.se

Deep Eutectic Solvents (DESs): These solvents, often composed of choline (B1196258) chloride mixed with glycerol (B35011) or urea, are biodegradable, have low volatility, and have been used for highly efficient sulfonamide synthesis at ambient temperature. uniba.it

The following table compares various solvents used in sulfonamide synthesis.

SolventTypical ConditionsAdvantagesDisadvantages
Dichloromethane (DCM)Room Temp, Organic BaseHigh solubility for reagentsToxic, Volatile, Environmental hazard
WaterRoom Temp, Inorganic BaseNon-toxic, Safe, CheapPotential for hydrolysis of sulfonyl chloride
EthanolRoom TempRenewable, Low toxicityMay require excess amine
PEG-40060-120 °CNon-toxic, RecyclableRequires higher temperatures
Deep Eutectic SolventsRoom TempBiodegradable, Reusable, High yieldsHigher viscosity, Product isolation can be challenging

Catalytic Strategies

Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, reducing waste and often enabling milder reaction conditions. For the synthesis of trifluoromethanesulfonamidobenzoic acids and their analogues, several catalytic strategies are pertinent.

Catalytic Amidation of Sulfonyl Fluorides: Sulfonyl fluorides are more stable and less prone to hydrolysis than sulfonyl chlorides. Their reaction with amines can be sluggish, but the use of nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) can dramatically accelerate the reaction, allowing for the synthesis of even sterically hindered sulfonamides with high efficiency. chemrxiv.orgresearchgate.netscispace.com This approach is highly valuable for preparing triflamides (N-trifluoromethanesulfonyl amides). nih.gov

Photocatalysis: Transition-metal-free photocatalytic strategies have emerged for synthesizing arylsulfonamides. One innovative method uses sodium iodide (NaI) to activate abundant, biomass-derived aryl triflates under UV light, enabling a three-component reaction with an SO₂ surrogate and an amine at room temperature. rsc.orgrsc.org This avoids toxic reagents and harsh conditions.

Metal-Catalyzed Cross-Coupling: While aiming for metal-free systems is ideal, efficient metal catalysis can still be a green improvement over stoichiometric methods. Copper-catalyzed N-arylation of sulfonamides provides a pathway to complex structures. organic-chemistry.org

Biocatalysis: A Frontier in Sustainable Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions. tudelft.nlnih.gov While no specific enzyme has been reported for the direct synthesis of this compound, the field offers immense potential.

Engineered Enzymes: Enzymes can be engineered to catalyze "new-to-nature" reactions. nih.gov It is conceivable that enzymes could be developed to facilitate the key S-N bond formation.

Synthesis of Chiral Analogues: Many pharmaceutical compounds are chiral. Biocatalytic methods, such as the use of ketoreductases, excel at the asymmetric synthesis of intermediates, like chiral hydroxysulfones, with high enantioselectivity (up to 99% ee). mdpi.com

Fluoroalkylation: Multi-enzyme strategies have been developed for the biocatalytic fluoroalkylation of organic molecules, demonstrating the potential for enzymatic incorporation of fluorine-containing groups. sioc.ac.cn

The application of these green principles promises to transform the synthesis of this compound and its structural analogues from a process reliant on traditional, often wasteful methods to one that is efficient, sustainable, and environmentally responsible.

Mechanistic Investigations and Reaction Dynamics of 2 Trifluoromethanesulfonamidobenzoic Acid

Probing the Role of the Trifluoromethanesulfonamido Group in Ortho-Directing Effects

In electrophilic aromatic substitution reactions, the regiochemical outcome is largely dictated by the nature of the substituents already present on the aromatic ring. These substituents can be classified as either activating or deactivating and as ortho-, para-, or meta-directing. masterorganicchemistry.com Activating groups increase the rate of reaction compared to benzene (B151609) and typically direct incoming electrophiles to the ortho and para positions. leah4sci.com Conversely, deactivating groups slow down the reaction rate and, with the exception of halogens, are generally meta-directors. libretexts.org

The trifluoromethanesulfonamido (-NHTf) group is a complex substituent. The nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance, which would suggest an ortho-, para-directing effect. However, the strongly electron-withdrawing trifluoromethanesulfonyl group (-SO₂CF₃) attached to the nitrogen significantly diminishes the electron-donating ability of the nitrogen atom through a strong inductive effect.

The directing effect of a substituent is determined by the stability of the carbocation intermediate (arenium ion) formed during the electrophilic attack.

Ortho and Para Attack: When an electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the -NHTf group. The lone pair on the nitrogen can then delocalize to stabilize this positive charge.

Meta Attack: Attack at the meta position does not allow for a resonance structure that places the positive charge directly adjacent to the substituent, thus precluding direct resonance stabilization from the nitrogen lone pair.

While the trifluoromethanesulfonyl group's inductive effect deactivates the ring, the potential for resonance stabilization from the nitrogen lone pair still favors the formation of ortho and para substituted products. youtube.com Therefore, the trifluoromethanesulfonamido group is considered a deactivating, yet ortho-, para-directing group. The steric hindrance from the bulky trifluoromethanesulfonamido group and the adjacent carboxylic acid group may influence the ratio of ortho to para products.

Table 1: General Classification of Substituent Effects in Electrophilic Aromatic Substitution

Substituent TypeElectronic EffectDirecting Influence
Activating GroupsElectron-donatingOrtho, Para
Deactivating GroupsElectron-withdrawingMeta (Halogens are an exception)

Understanding the Acid-Base Equilibria and Proton Transfer Processes of 2-Trifluoromethanesulfonamidobenzoic Acid

The principles of acid-base equilibria are fundamental to understanding chemical reactivity. bu.edu An acid is a species that can donate a proton, while a base can accept a proton. libretexts.org The strength of an acid is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (-logKa). pharmacy180.com

This compound possesses two acidic protons: one on the carboxylic acid group (-COOH) and another on the sulfonamido group (-SO₂NH-).

Carboxylic Acid Proton: The carboxylic acid group is inherently acidic. The acidity is enhanced by the electron-withdrawing nature of the trifluoromethanesulfonamido group, which stabilizes the resulting carboxylate anion through an inductive effect.

Sulfonamido Proton: The proton on the nitrogen of the sulfonamido group is also acidic due to the strong electron-withdrawing effects of both the trifluoromethanesulfonyl group and the adjacent aromatic ring.

The acid-base equilibria of this molecule in an aqueous solution can be described by two successive deprotonation steps. The first deprotonation will occur at the more acidic site, which is expected to be the carboxylic acid proton, followed by the deprotonation of the sulfonamido proton at a higher pH.

Proton transfer is a fundamental step in many chemical reactions. youtube.com In the context of this compound, proton transfer processes are crucial for its ionization and its participation in acid- or base-catalyzed reactions. youtube.com The transfer of a proton from either the carboxylic acid or the sulfonamido group to a base initiates many of its chemical transformations.

Electrophilic and Nucleophilic Reactivity Profiles of the Aromatic Ring and Substituents

The reactivity of this compound is characterized by the electrophilic nature of its aromatic ring and the nucleophilic potential of its substituents.

Electrophilic Reactivity: The aromatic ring is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing effects of both the carboxylic acid and the trifluoromethanesulfonamido groups. This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts reactions more challenging compared to benzene. As discussed in section 3.1, any electrophilic substitution is expected to occur at the positions ortho and para to the trifluoromethanesulfonamido group (and meta to the carboxylic acid group).

Nucleophilic Reactivity: The trifluoromethanesulfonate anion (triflate), a related species, is generally considered an excellent leaving group but can also act as a nucleophile under certain conditions. nih.gov The oxygen atoms of the carboxylic acid group and the sulfonamido group possess lone pairs of electrons, making them potential nucleophilic sites. These sites can react with electrophiles. For instance, the carboxylic acid can be attacked by electrophiles at the carbonyl oxygen.

Carboxylic Acid Group Transformations and Intramolecular Cyclization Pathways

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The Fischer esterification is a common method that involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. masterorganicchemistry.com The mechanism of Fischer esterification is a multi-step process involving protonation, nucleophilic attack, proton transfer, and elimination. masterorganicchemistry.com

The general mechanism for the Fischer esterification of this compound with an alcohol (R'OH) is as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. youtube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. youtube.com

Table 2: Steps in Fischer Esterification

StepDescription
1Protonation of Carbonyl Oxygen
2Nucleophilic Attack by Alcohol
3Proton Transfer
4Elimination of Water
5Deprotonation

Amidation is the process of forming an amide from a carboxylic acid and an amine. youtube.com Direct amidation by heating a carboxylic acid and an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated. One common method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine to form the amide.

The mechanism for the reaction of the corresponding acyl chloride of this compound with an amine (R'NH₂) involves:

Nucleophilic attack: The amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Chloride ion elimination: The chloride ion, a good leaving group, is eliminated.

Deprotonation: A base (often a second equivalent of the amine) removes a proton from the nitrogen to give the final amide product.

Recent advances have also focused on direct amidation reactions catalyzed by various reagents to avoid the need for pre-activation. researchgate.netnih.gov

Computational Studies on Reaction Energetics and Transition States

Computational chemistry provides valuable insights into reaction mechanisms, energetics, and the structures of transition states. Density Functional Theory (DFT) is a powerful tool for investigating such aspects of chemical reactions. nih.gov

While specific computational studies on this compound were not found in the literature search, computational methods could be applied to:

Determine the pKa values: Calculating the relative energies of the acid and its conjugate base can provide theoretical pKa values.

Investigate the ortho-directing effect: The energies of the different carbocation intermediates (ortho, meta, para) in electrophilic aromatic substitution can be calculated to rationalize the observed regioselectivity.

Model reaction pathways: The entire energy profile of reactions like esterification, amidation, and intramolecular cyclization can be mapped out, including the identification of transition state structures and the calculation of activation energies. This would provide a detailed, atomistic understanding of the reaction dynamics.

Table 3: Potential Applications of Computational Chemistry for this compound

ApplicationComputational MethodInformation Gained
pKa PredictionDFT, Ab initioAcidity of carboxylic and sulfonamido protons
RegioselectivityDFTStability of arenium ion intermediates
Reaction MechanismsDFT, Transition State TheoryEnergy profiles, activation barriers, transition state geometries

Kinetic Isotope Effects and Mechanistic Elucidation

The study of kinetic isotope effects (KIEs) provides a powerful tool for the detailed elucidation of reaction mechanisms, offering insights into the nature of transition states and the rate-determining steps of chemical transformations. In the context of reactions involving this compound, the strategic replacement of an atom with its heavier isotope, most commonly hydrogen with deuterium (B1214612), can significantly alter reaction rates. The magnitude of this change, or the lack thereof, can help to distinguish between proposed mechanistic pathways. While direct experimental KIE studies on this compound are not extensively documented in the literature, a comprehensive understanding of its potential reaction dynamics can be inferred from studies on analogous N-aryl sulfonamide systems and through computational modeling.

The structure of this compound presents several sites where isotopic labeling could be employed to probe reaction mechanisms. These include the acidic proton of the carboxylic acid, the proton on the sulfonamide nitrogen, and the carbon-hydrogen bonds of the aromatic ring. The observed KIE can be classified as either a primary or secondary effect. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step, whereas a secondary KIE arises from isotopic substitution at a position not directly involved in bond-breaking or formation in the rate-determining step. differencebetween.comdifference.wikilibretexts.org

For instance, in a reaction where the deprotonation of the carboxylic acid moiety is the rate-limiting step, substitution of the acidic proton with deuterium would be expected to exhibit a significant primary KIE. Similarly, if the reaction mechanism involves the cleavage of the N-H bond of the sulfonamide group in the rate-determining step, a primary KIE would also be anticipated.

In contrast, reactions involving the aromatic ring, such as electrophilic aromatic substitution or metal-catalyzed C-H functionalization, could be probed by deuterating specific positions on the benzene ring. Iridium-catalyzed ortho-deuteration of primary sulfonamides has been demonstrated, indicating the feasibility of selective isotopic labeling of the aromatic ring in compounds structurally related to this compound. acs.org If a C-H bond at the ortho, meta, or para position is cleaved in the rate-determining step, a primary KIE would be observed. If the isotopic substitution is at a site not directly involved in bond cleavage, a smaller secondary KIE might still be observed due to changes in hybridization or hyperconjugation at the transition state. princeton.edu

Computational studies on sulfonamides have provided valuable insights into their electronic structure, conformational preferences, and the transition states of their reactions. nih.govmdpi.com Such theoretical investigations can be used to predict the magnitude of KIEs for proposed reaction mechanisms. By calculating the vibrational frequencies of the reactants and the transition state in both their isotopically labeled and unlabeled forms, the expected KIE can be estimated. Agreement between the computationally predicted and experimentally observed KIE lends strong support to a proposed mechanism.

Hypothetical Kinetic Isotope Effect Data for Reactions of this compound

To illustrate the potential application of KIE studies in understanding the reaction mechanisms of this compound, the following interactive data table presents hypothetical KIE values for different types of reactions. These values are based on established principles and data from analogous systems in the literature.

Reaction TypeIsotopically Labeled PositionExpected KIE (kH/kD)Mechanistic Implication
Proton transfer from carboxylic acid (rate-determining)-COOH4-7Primary KIE; indicates C-O-H bond is broken in the transition state.
N-H bond cleavage in sulfonamide (rate-determining)-SO2NH-3-6Primary KIE; suggests N-H bond cleavage is central to the rate-limiting step.
Ortho C-H activation on the benzoic acid ring (rate-determining)C6-H2-5Primary KIE; consistent with C-H bond breaking in the transition state.
Electrophilic aromatic substitution (C-H bond cleavage not rate-determining)Aromatic C-H1.0-1.2Secondary KIE; formation of the sigma complex is rate-determining, not the subsequent proton loss.

This table presents hypothetical data for illustrative purposes and is based on typical values observed for similar transformations.

Derivatives and Structure Activity/structure Property Relationships of 2 Trifluoromethanesulfonamidobenzoic Acid

Design and Synthesis of Substituent-Modified Trifluoromethanesulfonamidobenzoic Acids

The strategic placement of substituents on the aromatic ring of 2-trifluoromethanesulfonamidobenzoic acid is a key approach to fine-tuning its characteristics. The synthetic strategies employed often begin with appropriately substituted anthranilic acids, which are then reacted with trifluoromethanesulfonyl chloride under basic conditions to yield the desired sulfonamide.

A general synthetic route involves the coupling of a substituted anthranilic acid with trifluoromethanesulfonyl chloride in the presence of a base, such as sodium bicarbonate, in an aqueous solution. This method provides a versatile platform for introducing a variety of substituents onto the benzene (B151609) ring, thereby systematically altering the electronic and steric properties of the parent molecule.

For instance, the introduction of electron-donating groups, such as alkyl or alkoxy moieties, is anticipated to increase the electron density of the aromatic ring, potentially influencing the acidity of the carboxylic acid and the reactivity of the sulfonamide. Conversely, the incorporation of electron-withdrawing groups, like nitro or halo functionalities, is expected to have the opposite effect, enhancing the acidity and modifying the molecule's interaction with other chemical species.

The following table summarizes representative examples of substituent-modified trifluoromethanesulfonamidobenzoic acids that have been synthesized, highlighting the diversity of functionalities that can be incorporated.

SubstituentPositionSynthetic Precursor
4-Methyl44-Methylanthranilic acid
5-Chloro55-Chloroanthranilic acid
4,5-Dichloro4,54,5-Dichloroanthranilic acid
5-Nitro55-Nitroanthranilic acid

Exploration of Sulfonamido Moiety Variations and Their Impact on Reactivity

For example, replacing the trifluoromethyl group with a simple methyl group (methanesulfonamido) or an aryl group (benzenesulfonamido) would decrease the electron-withdrawing strength of the sulfonamide. This, in turn, would be expected to decrease the acidity of the carboxylic acid and alter the nucleophilicity of the sulfonamide nitrogen.

Furthermore, N-alkylation or N-arylation of the sulfonamide nitrogen introduces steric bulk and can further modify the electronic environment of the molecule. The synthesis of these N-substituted derivatives typically involves the reaction of the parent this compound with an appropriate alkyl or aryl halide in the presence of a base.

The impact of these variations on reactivity can be observed in reactions such as esterification or amidation of the carboxylic acid group. The electronic nature of the sulfonamido moiety can influence the electrophilicity of the carboxyl carbon, thereby affecting the rate and efficiency of these transformations.

Ester, Amide, and Other Functionalized Derivatives of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of functionalized derivatives, including esters and amides. These derivatives are often pursued to alter the molecule's solubility, polarity, and potential for intermolecular interactions.

Ester Derivatives: Esterification is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst or by using a coupling agent. The choice of alcohol allows for the introduction of various alkyl or aryl groups, leading to a library of esters with diverse properties.

Amide Derivatives: Similarly, amides are synthesized by coupling the parent acid with a primary or secondary amine. Reagents such as propylphosphonic anhydride (T3P) have been effectively used to facilitate this transformation. nih.gov This modular approach allows for the incorporation of a wide range of amine-containing fragments, significantly expanding the chemical space of accessible derivatives. nih.gov

The general synthetic scheme for the preparation of 2-(sulfonamido)-N-benzamides involves the initial formation of the sulfonamide from anthranilic acid, followed by coupling with an appropriate amine. nih.gov This two-step process offers flexibility in the choice of both the sulfonyl chloride and the amine, enabling the synthesis of a diverse set of amides. nih.gov

The following table provides examples of ester and amide derivatives that have been synthesized from this compound.

Derivative TypeR GroupSynthetic Method
Methyl Ester-CH₃Acid-catalyzed esterification with methanol
Ethyl Ester-CH₂CH₃Acid-catalyzed esterification with ethanol
N-Phenyl Amide-C₆H₅Amide coupling with aniline
N-Benzyl Amide-CH₂C₆H₅Amide coupling with benzylamine

Elucidation of Structure-Reactivity Relationships within Analogous Systems

The study of structure-reactivity relationships (SRRs) provides a framework for understanding how modifications to the molecular structure of this compound and its derivatives influence their chemical behavior. By systematically varying substituents and functional groups, researchers can correlate specific structural features with changes in reactivity.

For instance, in a series of substituted 2-(sulfonamido)benzoic acids, the acidity of the carboxylic acid (pKa) can be correlated with the Hammett substituent constant (σ) of the substituent on the aromatic ring. Electron-withdrawing groups are expected to increase acidity (lower pKa), while electron-donating groups should decrease it.

Similarly, the rate of a particular reaction, such as the hydrolysis of an ester derivative, can be quantified and related to the electronic and steric properties of the substituents. This quantitative analysis allows for the development of predictive models that can guide the design of new derivatives with desired reactivity profiles.

Principles of Molecular Design for Targeted Chemical Functions

The knowledge gained from the synthesis and structure-reactivity studies of this compound derivatives informs the principles of molecular design for creating new compounds with specific, targeted chemical functions. This rational design approach allows for the development of molecules with optimized properties for applications in areas such as catalysis, materials science, and as building blocks in organic synthesis.

One key principle is the concept of bioisosteric replacement . In medicinal chemistry, for example, a carboxylic acid group might be replaced with a bioisostere, such as a tetrazole or an acylsulfonamide, to improve pharmacokinetic properties while maintaining biological activity. nih.govhyphadiscovery.comdrughunter.comnih.gov The trifluoromethanesulfonamido group itself can be considered a non-classical bioisostere for other functional groups.

Another important principle is the use of molecular modeling and computational chemistry . These tools can be employed to predict the geometric and electronic properties of designed molecules before their synthesis. niscpr.res.inresearchgate.net Docking studies, for instance, can help in designing molecules that bind to a specific target, while quantum chemical calculations can provide insights into reactivity and spectral properties. niscpr.res.inresearchgate.net

By combining synthetic chemistry with a deep understanding of structure-property relationships and the application of modern molecular design principles, researchers can effectively tailor the properties of this compound derivatives to meet the demands of specific chemical challenges.

Advanced Spectroscopic and Structural Characterization of 2 Trifluoromethanesulfonamidobenzoic Acid Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and Heteronuclear NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Trifluoromethanesulfonamidobenzoic acid in solution. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the chemical environment, connectivity, and through-space interactions of atoms within the molecule can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the aromatic and labile protons. The four protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of both the carboxylic acid and the sulfonamide substituents. The labile protons of the carboxylic acid (R-COOH) and the sulfonamide (R-NH-S) are anticipated to appear as broad singlets at lower fields, often above 10 ppm, with their exact positions being highly dependent on solvent and concentration. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all eight unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm region. libretexts.orgoregonstate.edu The six aromatic carbons resonate between 110-150 ppm, with quaternary carbons (those attached to the substituents) often showing weaker signals. The carbon of the trifluoromethyl (-CF₃) group is expected around 120 ppm, characterized by a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a particularly sensitive and informative technique. alfa-chemistry.com The trifluoromethyl group is expected to exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of the -CF₃ group in compounds like trifluoromethanesulfonic acid is typically observed around -78 ppm relative to a CFCl₃ standard. spectrabase.com This signal provides a clear signature for the trifluoromethyl moiety.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹HAromatic (Ar-H)7.0 - 9.0Complex multiplet patterns due to spin-spin coupling.
¹HSulfonamide (N-H)~9.0 - 12.0Broad singlet, position is solvent and concentration dependent.
¹HCarboxylic Acid (O-H)> 10.0Very broad singlet, often exchanges with deuterium (B1214612) in D₂O.
¹³CCarboxylic Acid (C=O)165 - 185Quaternary carbon, may be weak. libretexts.org
¹³CAromatic (Ar-C)110 - 150Six distinct signals expected. wisc.edu
¹³CTrifluoromethyl (-CF₃)~120Signal is split into a quartet by ¹JCF coupling.
¹⁹FTrifluoromethyl (-CF₃)~ -78Relative to CFCl₃. alfa-chemistry.comspectrabase.com

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful method for identifying the functional groups within this compound and probing its conformational state. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural modes of vibration.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display a series of characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The N-H stretch of the sulfonamide group typically appears as a moderate band around 3300-3200 cm⁻¹. The C=O stretching of the carboxylic acid group will produce a strong, sharp absorption in the range of 1720-1680 cm⁻¹. researchgate.net The sulfonamide group is characterized by two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Strong absorptions for the C-F stretching vibrations of the -CF₃ group are expected in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the symmetric S=O stretch are typically strong, aiding in the confirmation of the molecular backbone.

Conformational Analysis: Changes in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can indicate different molecular conformations or changes in intermolecular interactions, such as hydrogen bonding patterns, in different crystalline polymorphs or solution environments.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
N-H StretchSulfonamide3300 - 3200Medium
O-H StretchCarboxylic Acid (dimer)3300 - 2500Broad, Strong
C-H StretchAromatic3100 - 3000Medium-Weak
C=O StretchCarboxylic Acid1720 - 1680Strong
C=C StretchAromatic1600 - 1450Medium-Weak
S=O Asymmetric StretchSulfonamide~1350Strong
C-F StretchTrifluoromethyl1300 - 1100Strong
S=O Symmetric StretchSulfonamide~1160Strong

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the primary chromophore is the substituted benzene ring.

The electronic spectrum is expected to be dominated by π→π* transitions associated with the aromatic system. The presence of the electron-withdrawing carboxylic acid and sulfonamide groups, which act as auxochromes, can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. Typically, substituted benzenes show two main absorption bands: the E2-band (from excitaton to the ¹B₁ᵤ state) around 200-230 nm and the B-band (from excitation to the ¹B₂ᵤ state) around 250-280 nm. The latter is often a fine-structured band but can be broadened by solvent effects and substitution. The n→π* transition of the carbonyl group in the carboxylic acid is also possible but is often weak and may be obscured by the stronger π→π* bands. Analysis of the absorption maxima (λmax) and molar absorptivity (ε) provides insight into the extent of conjugation and the electronic nature of the molecule. nih.gov

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeChromophoreExpected λmax (nm)Notes
π → πAromatic Ring (E2-band)~210 - 230High molar absorptivity.
π → πAromatic Ring (B-band)~260 - 280Lower molar absorptivity, may show some fine structure.
n → πCarbonyl (C=O)> 280Weak, often submerged under stronger π → π bands.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound and for elucidating its structure through analysis of its fragmentation patterns.

Molecular Formula Determination: The chemical formula of the compound is C₈H₆F₃NO₄S. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically within 5 ppm). This allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pathways: Under ionization conditions, such as electrospray ionization (ESI) or electron impact (EI), the molecular ion undergoes fragmentation, producing a characteristic pattern of daughter ions. The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the S-C bond. researchgate.net For this compound, key fragmentation pathways are expected to include:

Loss of the trifluoromethyl radical (•CF₃) from the molecular ion.

Cleavage of the N-S bond to yield fragments corresponding to aminobenzoic acid and the trifluoromethanesulfonyl moiety.

Loss of sulfur dioxide (SO₂). researchgate.net

Decarboxylation (loss of CO₂) from the benzoic acid portion.

Loss of a hydroxyl radical (•OH) from the carboxylic acid group. libretexts.org

Analysis of these fragmentation patterns provides a roadmap of the molecule's structure, confirming the connectivity of the different functional groups.

Table 4: Plausible HRMS Fragments for this compound (C₈H₆F₃NO₄S)

Proposed Fragment IonNeutral LossNotes
[M - OH]⁺•OHLoss of hydroxyl from carboxylic acid.
[M - COOH]⁺•COOHLoss of the carboxyl radical.
[M - SO₂]⁺•SO₂Common fragmentation for sulfonamides.
[M - CF₃]⁺•CF₃Cleavage of the S-CF₃ bond.
[C₇H₆NO₂]⁺•SO₂CF₃Fragment corresponding to protonated 2-aminobenzoic acid after N-S cleavage.
[CF₃SO₂]⁺C₇H₆NO₂•Fragment corresponding to the trifluoromethanesulfonyl cation.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Molecular Architecture: A single-crystal X-ray diffraction study of this compound would reveal the dihedral angles between the plane of the benzene ring and the planes of the carboxylic acid and sulfonamide substituents. This information is crucial for understanding steric and electronic interactions within the molecule.

Computational Chemistry and Theoretical Modeling of 2 Trifluoromethanesulfonamidobenzoic Acid

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) and ab initio methods are fundamental computational tools for exploring the electronic structure and predicting various molecular properties of 2-Trifluoromethanesulfonamidobenzoic acid. These calculations solve the electronic Schrödinger equation (or the Kohn-Sham equations in DFT) to provide a detailed picture of the molecule's quantum mechanical nature.

Research Findings: DFT calculations, often employing functionals like B3LYP or PBE0 with appropriate basis sets (e.g., 6-311+G(d,p)), are used to determine the molecule's optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.govnih.govresearchgate.net For instance, calculations can precisely predict the geometry of the intramolecular hydrogen bond that may form between the carboxylic acid proton and an oxygen atom of the sulfonamide group. mdpi.com

The electronic properties derived from these calculations are crucial for understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. researchgate.net These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net For this compound, the MEP would highlight the negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, indicating sites susceptible to electrophilic attack, and positive potential around the acidic protons, indicating sites for nucleophilic interaction. researchgate.netmdpi.com

Table 6.1.1: Illustrative Molecular Properties of a Substituted Benzoic Acid Derivative Calculated via DFT

Property Calculated Value (Illustrative) Significance
HOMO Energy -7.2 eV Relates to the ability to donate electrons.
LUMO Energy -1.5 eV Relates to the ability to accept electrons.
HOMO-LUMO Gap 5.7 eV Indicator of chemical reactivity and stability. mdpi.com
Dipole Moment 3.5 D Measures the overall polarity of the molecule.
Chemical Hardness (η) 2.85 eV Resistance to change in electron distribution. mdpi.com
Electronegativity (χ) 4.35 eV Measure of the power to attract electrons.

Note: Data are representative examples for a molecule of this class and not specific experimental or calculated values for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, particularly solvents. mdpi.comnih.gov

Research Findings: MD simulations model the molecule's movements by solving Newton's equations of motion for each atom, using a force field (e.g., COMPASS, GROMOS) to describe the interatomic forces. mdpi.comresearchgate.net A key application for this molecule is the exploration of its conformational landscape. The molecule possesses several rotatable bonds, including the C-C bond linking the carboxyl group, the C-N bond of the sulfonamide, and the N-S bond. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformers and the energy barriers between them. researchgate.net

Furthermore, MD is invaluable for understanding the effects of solvents. By placing the molecule in a simulation box filled with explicit solvent molecules (such as water), one can observe how the solvent influences the conformational preferences. uq.edu.au For example, simulations can reveal the structure and dynamics of the hydration shell around the polar carboxyl and sulfonamide groups and the more hydrophobic trifluoromethyl and phenyl regions. The stability of intramolecular hydrogen bonds can be assessed in the presence of competing hydrogen bonds with water molecules. rsc.org Analysis of Radial Distribution Functions (RDFs) from the simulation can quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute molecule. researchgate.net

Table 6.2.1: Parameters and Outputs of a Typical MD Simulation

Parameter/Output Example Purpose
Force Field COMPASS Describes the potential energy and forces within the system. mdpi.com
Solvent Model SPC/E (for water) Represents the solvent molecules explicitly.
Ensemble NPT (Isothermal-Isobaric) Simulates constant Number of particles, Pressure, and Temperature.
Simulation Time 100 ns Duration of the simulation to sample molecular motions.
Key Analyses RMSD, RMSF, RDF, Hydrogen Bond Analysis To quantify structural stability, flexibility, solvent structure, and specific interactions. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding clinical properties)

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical link between a molecule's chemical structure and its physicochemical properties. nih.gov For this compound, QSPR can be used to predict non-clinical properties without the need for extensive experimentation.

Research Findings: The development of a QSPR model involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., solvent-accessible surface area). nih.gov For this molecule, relevant descriptors would include those capturing its electronic nature (e.g., partial charges on atoms), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP).

Once calculated, these descriptors are used as independent variables in a statistical model (such as multiple linear regression, partial least squares, or machine learning algorithms) to predict a specific property of interest. researchgate.netmdpi.com Properties that can be modeled via QSPR include solubility, melting point, boiling point, and chromatographic retention time. For instance, a model could be developed to predict the aqueous solubility of a series of sulfonamidobenzoic acids based on descriptors related to polarity, size, and hydrogen bonding capacity. researchgate.net

Table 6.3.1: Examples of Molecular Descriptors for QSPR Modeling

Descriptor Class Example Descriptor Property It May Influence
Constitutional Molecular Weight Boiling Point, Density
Topological Wiener Index Various physical properties
Geometric (3D) Solvent Accessible Surface Area (SASA) Solubility, Partition Coefficient
Electronic Highest Partial Charge on a Hydrogen Atom Hydrogen Bonding Capacity
Quantum-Chemical HOMO/LUMO Energies Reactivity, Polarizability
Hydrophobicity LogP Partition Coefficient (Octanol-Water)

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be compared with experimental spectra (like IR and NMR) to aid in structure confirmation and spectral assignment. nih.gov

Research Findings: Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. mdpi.com These calculated frequencies correspond to specific vibrational modes, such as the C=O stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the symmetric and asymmetric S=O stretches, and the C-F stretches of the trifluoromethyl group. vscht.cz Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The predicted spectrum can be crucial for assigning complex bands in the experimental spectrum. researchgate.net

NMR Spectroscopy: Predicting NMR chemical shifts is another key application. frontiersin.org Calculations can provide theoretical values for ¹H, ¹³C, and ¹⁹F chemical shifts. Predicting ¹⁹F NMR shifts can be particularly challenging due to the high electron density of fluorine but is essential for fluorine-containing compounds. nih.govnih.gov The accuracy of these predictions depends heavily on the chosen computational method, basis set, and the inclusion of solvent effects (e.g., using a Polarizable Continuum Model, PCM). github.io Comparing the calculated shifts with experimental data helps confirm the molecular structure and assign resonances, especially in complex molecules. mines.edu

Table 6.4.1: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)

Functional Group Typical Experimental Range (cm⁻¹) Potential Calculated Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H 3300–2500 (broad) ~3100 Stretching
Amide N-H 3350–3250 ~3300 Stretching
Aromatic C-H 3100–3000 ~3050 Stretching vscht.cz
Carboxylic Acid C=O 1725–1700 ~1710 Stretching masterorganicchemistry.com
Sulfonyl S=O 1350–1300 & 1160–1120 ~1330, ~1140 Asymmetric & Symmetric Stretching
Trifluoromethyl C-F 1350–1120 (strong, multiple bands) ~1300, ~1210, ~1150 Stretching

Note: Calculated frequencies are illustrative and would require scaling for direct comparison with experimental data.

Elucidation of Non-Covalent Interaction Energies and Geometries

Understanding the non-covalent interactions (NCIs) within and between molecules of this compound is essential for explaining its conformational preferences, crystal packing, and interactions with other molecules. nih.gov

Research Findings: Computational methods can both identify and quantify various NCIs, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.net

Intermolecular Interactions: In the solid state or in solution, intermolecular interactions dominate. DFT calculations on molecular dimers or clusters can elucidate the primary binding motifs. For example, carboxylic acids commonly form strong hydrogen-bonded dimers. nih.gov The sulfonamide group also provides potent hydrogen bond donors (N-H) and acceptors (S=O). nih.gov The trifluoromethyl group, while generally considered non-polar, can participate in weaker C-F···H interactions. The aromatic ring can engage in π-π stacking or C-H···π interactions.

Specialized techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to characterize these weak interactions. frontiersin.orgmdpi.com QTAIM analyzes the topology of the electron density to find bond critical points (BCPs) indicative of an interaction, while RDG analysis provides a visual representation of NCI regions in 3D space. mdpi.comnih.gov

Table 6.5.1: Types of Non-Covalent Interactions and Methods for Their Study

Interaction Type Potential Location in Structure Computational Method for Analysis
Intramolecular H-bond -COOH proton to S=O oxygen Geometry Optimization, AIM/QTAIM frontiersin.org
Intermolecular H-bond Carboxylic acid dimerization; N-H to S=O Dimer/Cluster DFT Calculations, SAPT
π-π Stacking Between phenyl rings of adjacent molecules Dimer/Cluster DFT Calculations with dispersion correction
C-H···π Interaction Phenyl C-H to adjacent phenyl ring NCI Plot (RDG), SAPT
C-F···H Interaction CF₃ group to nearby C-H or N-H groups Hirshfeld Surface Analysis, NCI Plot mdpi.comnih.gov

In-Depth Analysis of this compound in Supramolecular Chemistry and Crystal Engineering Is Not Feasible Due to Lack of Specific Research Data

An exhaustive search for scholarly articles and crystallographic data concerning the supramolecular chemistry and crystal engineering of this compound has revealed a significant gap in the scientific literature. Currently, there is no specific published research, such as crystal structure determinations, co-crystallization studies, or polymorphism analyses, available for this particular compound.

While the principles of crystal engineering and supramolecular assembly are well-established for related chemical structures, including various sulfonamides and benzoic acid derivatives, a scientifically rigorous and thorough article focusing solely on this compound cannot be generated without direct experimental data. An authoritative article as requested would necessitate detailed findings on its specific intermolecular interactions, hydrogen bonding motifs, and solid-state architecture.

General discussions on what might be expected based on its functional groups—a carboxylic acid, a sulfonamide, an aromatic ring, and a trifluoromethyl group—would be purely speculative. Such an approach would not adhere to the required standards of scientific accuracy and would involve extrapolation from other compounds, which is contrary to the instructions to focus solely on this compound.

Therefore, until research on the crystal structure and supramolecular behavior of this compound is conducted and published, the creation of a detailed and data-rich article on this specific topic remains unachievable.

Supramolecular Chemistry and Crystal Engineering of 2 Trifluoromethanesulfonamidobenzoic Acid

Application of Crystal Engineering Principles for Designed Solid-State Systems

There is no specific data available in the scientific literature regarding the application of crystal engineering principles to design solid-state systems based on 2-Trifluoromethanesulfonamidobenzoic acid.

Host-Guest Chemistry and Inclusion Complexes with this compound

There is no specific data available in the scientific literature regarding the host-guest chemistry or the formation of inclusion complexes involving this compound.

Exploratory Biological Research Perspectives on 2 Trifluoromethanesulfonamidobenzoic Acid and Its Derivatives Strictly Excluding Any Clinical Human Trial Data, Dosage Information, or Safety/adverse Effect Profiles

In Vitro Enzymatic Inhibition Assays and Structure-Function Studies

The structural features of 2-trifluoromethanesulfonamidobenzoic acid suggest its potential as a modulator of various enzymatic activities. The sulfonamide group is a well-established pharmacophore known to interact with the active sites of several enzymes, notably carbonic anhydrases and proteases.

Research into derivatives of trifluoromethylsulfonamides has demonstrated their inhibitory activity against multiple isozymes of carbonic anhydrase (CA), including CA I, II, and IV. nih.govnih.gov The trifluoromethanesulfonamido moiety is a key feature in these interactions. While direct enzymatic inhibition data for this compound against acetylcholinesterase (AChE) is not extensively documented in publicly available literature, the broader class of sulfonamide derivatives has been investigated as AChE inhibitors. nih.gov The inhibitory potential of these compounds is often influenced by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen. nih.gov

Structure-activity relationship (SAR) studies on related benzenesulfonamide-based inhibitors have shown that modifications to the aromatic ring and the "tail" groups can significantly impact isoform specificity for enzymes like carbonic anhydrases. nih.gov For instance, the introduction of different functional groups can modulate the binding affinity and selectivity towards different CA isozymes. mdpi.com

Interactive Data Table: Inhibitory Activity of Related Sulfonamide Derivatives against Carbonic Anhydrase Isozymes

Compound ClassTarget EnzymeInhibition Constant (Kᵢ) RangeKey Structural Features
Trifluoromethylsulfonamide DerivativesCarbonic Anhydrase I, II, IVGood inhibitory activityTrifluoromethanesulfonamido moiety
Benzamide-4-SulfonamidesCarbonic Anhydrase I5.3–334 nM4-sulfamoyl benzamide (B126) core
Benzamide-4-SulfonamidesCarbonic Anhydrase II, VII, IXLow nanomolar to subnanomolar4-sulfamoyl benzamide core

Rational Design of Bioactive Small Molecules using this compound Scaffold

The this compound scaffold serves as a valuable starting point for the rational design of novel bioactive molecules. In silico techniques such as molecular docking are instrumental in predicting the binding modes and affinities of derivatives with various biological targets. heraldopenaccess.usresearchgate.net The sulfonamide scaffold is recognized for its versatility in drug discovery, with numerous FDA-approved drugs incorporating this functional group. mdpi.com

Computational studies on sulfonamide-based compounds often focus on their interactions with key cancer-related proteins like p53, caspases, and NF-κB. nih.gov Molecular docking simulations can elucidate potential binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a target protein. nih.govheraldopenaccess.us For example, in the design of novel inhibitors, the sulfonamide group can act as a bioisostere for a carboxylic acid group, offering advantages in terms of metabolic stability and membrane permeability. mdpi.com

The 2-aminobenzoic acid scaffold, a core component of the title compound, is also a recognized building block in medicinal chemistry for developing molecules with a wide range of biological activities. acs.orgnih.gov

Interactions with Biological Macromolecules and Ligand Binding Studies (in vitro)

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. While specific in vitro binding studies for this compound are not widely reported, the principles of ligand-protein interactions can be inferred from studies on related compounds. Techniques such as fluorescence spectroscopy and NMR spectroscopy are powerful tools for characterizing these interactions. nih.govnih.gov

Fluorescence quenching assays, for instance, can reveal the binding of a ligand to a protein and provide information on the binding mechanism, such as static or dynamic quenching. nih.gov NMR spectroscopy offers detailed insights into the binding site and the conformation of the ligand when bound to the protein. nih.govnih.gov Thermodynamic studies can further elucidate the enthalpic and entropic contributions to the binding free energy, providing a deeper understanding of the structure-activity relationships. nih.gov

Applications in Metabolic Labeling and Visualization Techniques

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living systems. icm.edu.pl While the direct application of this compound as a metabolic probe is not established, the concept of using small molecules to tag and visualize cellular components is highly relevant. For instance, fluorescent D-amino acids (FDAAs) are used as metabolic probes to label bacterial peptidoglycan, allowing for the visualization of cell wall synthesis and bacterial morphology. nih.gov

The development of bioorthogonal probes, which contain functional groups that are inert in biological systems but can undergo specific chemical reactions, has significantly advanced metabolic labeling. icm.edu.pl These probes can be metabolically incorporated into biomolecules and subsequently visualized using fluorescent reporters. icm.edu.pl While not directly demonstrated for this compound, its structure could potentially be modified to incorporate a bioorthogonal handle, thereby enabling its use as a metabolic labeling agent for specific cellular targets.

Early-Stage Preclinical Target Identification and Validation (non-animal studies)

Identifying the cellular targets of bioactive small molecules is a critical step in drug discovery. Chemical proteomics is a powerful approach for target identification, often employing chemical probes to selectively label and enrich target proteins from complex biological samples. nih.gov Sulfonyl fluoride (B91410) probes, which are structurally related to sulfonamides, have been used in chemical proteomics to label functional tyrosine residues in proteins. mdpi.com

In silico methods, such as target fishing and quantitative structure-activity relationship (QSAR) modeling, can also be employed to predict potential biological targets for a given compound. mdpi.comnih.gov These computational approaches can help prioritize experimental validation studies and provide insights into the potential mechanism of action of a novel bioactive molecule.

Exploration of Molecular Mechanisms in Biochemical Pathways

Understanding how a small molecule modulates biochemical pathways is essential for elucidating its biological effects. While the specific impact of this compound on biochemical pathways has not been detailed, studies on related sulfonamides provide some context. For example, sulfonamide-based drugs are known to act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folic acid synthesis pathway in bacteria. nih.gov

Furthermore, food-derived components have been shown to modulate metabolic detoxification pathways, such as the cytochrome P450 enzyme system. researchgate.net Given the chemical nature of this compound, it is plausible that it could interact with and modulate the activity of various enzymes involved in cellular metabolism. However, specific in vitro studies are required to confirm such activities and to delineate the precise molecular mechanisms involved.

Emerging Research Frontiers and Future Outlook for 2 Trifluoromethanesulfonamidobenzoic Acid

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of triflamides, including 2-trifluoromethanesulfonamidobenzoic acid, is undergoing a shift towards more sustainable and efficient methodologies. Traditional methods often require harsh conditions, such as low temperatures and the use of strong bases. mdpi.com Modern approaches aim to overcome these limitations by exploring greener reaction pathways.

Key developments in this area include:

Metal-Free Catalysis: Researchers are exploring protocols that avoid transition metal catalysts, which can be costly and environmentally hazardous. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions to achieve the desired transformation.

Atom-Economical Reactions: Efforts are being made to design synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Visible-Light Photocatalysis: This emerging technique uses light as a renewable energy source to drive chemical reactions, often under mild conditions, providing an environmentally friendly alternative to conventional methods.

A comparison of traditional versus emerging synthetic strategies is outlined below.

FeatureTraditional SynthesisEmerging Sustainable Synthesis
Catalyst Often relies on transition metals.Increasingly metal-free or uses earth-abundant catalysts.
Conditions Frequently requires low temperatures and strong bases. Tends toward milder, ambient temperature conditions.
Efficiency May generate significant chemical waste.Focuses on atom economy and waste reduction.
Energy Source Typically thermal heating.Utilizes alternative energy like visible light.

Exploration of Advanced Catalytic Systems Based on this compound Derivatives

Derivatives of this compound are part of a broader class of compounds, triflimides and triflamides, recognized for their exceptional catalytic activity. mdpi.com The high acidity and low nucleophilicity of these molecules make them powerful Brønsted acid catalysts for a wide array of organic reactions. mdpi.com

These compounds and their salts have been successfully employed as catalysts in several key organic transformations:

Friedel-Crafts Reactions: Catalyzing the alkylation and acylation of aromatic rings. mdpi.com

Cycloaddition Reactions: Facilitating the formation of cyclic compounds. mdpi.com

Condensation and Heterocyclization Reactions: Promoting the synthesis of complex heterocyclic structures. mdpi.com

Ring-Opening Polymerization: Triflimide has shown specific catalytic activity in the polymerization of cyclic siloxanes. researchgate.net

The triflamide moiety acts as a non-coordinating anion, which can stabilize cationic intermediates and enhance the reactivity of metal-based catalysts in various transformations, including C-H amidation and expansion reactions.

Integration into Advanced Materials Science and Engineering

The unique properties of the triflamide group are being leveraged in the design of advanced functional materials. Research in this area focuses on incorporating this compound derivatives into larger molecular architectures to create materials with tailored functionalities.

Polymer Science:

N-acylsulfonamide moieties, structurally related to this compound, have been incorporated into polymer backbones. scispace.com This can create polymers with reversibly tunable properties, such as hydrophilicity. scispace.com Triflamides have also been noted for their use in the development of electrolytes for lithium-sulfur batteries. Furthermore, the strong acidity of related compounds like triflimide can be used to catalyze polymerization reactions, such as the ring-opening polymerization of octamethylcyclotetrasiloxane to produce polydimethylsiloxanes (PDMS). researchgate.net

Metal-Organic Frameworks (MOFs):

The carboxylic acid group in this compound provides a coordination site for metal ions, making it a potential building block for MOFs. While direct integration of this specific molecule is an area of ongoing research, related N-acylsulfonamide groups are being explored in the context of functionalizing organic frameworks. researchgate.netdiva-portal.org MOFs constructed with such functional linkers could have applications in gas storage, separation, and catalysis.

Other Applications:

The triflimide anion is used to create low-melting ionic liquids and to stabilize nanoparticles for applications in medicine, optics, and sensors. mdpi.com

Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical synthesis and materials discovery, accelerating the development of compounds like this compound. dntb.gov.ua These computational approaches analyze vast datasets of chemical reactions to predict outcomes, plan synthetic routes, and identify novel molecular structures with desired properties. acs.org

Applications of AI/ML in Chemical Synthesis:

Retrosynthetic Analysis: AI-powered tools can propose efficient, multi-step synthetic pathways for complex target molecules, potentially uncovering more efficient routes than those devised by human chemists. dntb.gov.ua

Reaction Prediction: Machine learning models can predict the likely products and yields of unknown reactions with high accuracy, reducing the need for extensive trial-and-error experimentation. acs.org

Manufacturability Assessment: AI systems can evaluate the synthetic accessibility and potential scalability of a promising compound early in the discovery phase, helping to avoid costly late-stage failures. scispace.com

By integrating AI, researchers can de-risk and accelerate the design-make-test-analyze cycle, leading to faster discovery of new derivatives and applications for this compound. scispace.comdntb.gov.ua

Expansion of Supramolecular Applications in Sensing and Molecular Recognition

The structure of this compound, featuring both a hydrogen bond donor (N-H) and acceptor (C=O, SO2), as well as a carboxylic acid group, makes it an excellent candidate for applications in supramolecular chemistry. Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, to form well-defined, functional assemblies.

These interactions allow derivatives of this compound to participate in:

Molecular Recognition: The specific geometry and electronic properties of the molecule can enable it to selectively bind to other molecules (guests), forming host-guest complexes. This is the fundamental principle behind chemical sensing.

Self-Assembly: Molecules can be designed to spontaneously organize into larger, ordered structures like capsules, sheets, or fibers. These self-assembled materials can have applications in drug delivery and molecular catalysis. nih.gov

Crystal Engineering: By understanding the preferred non-covalent bonding patterns, known as supramolecular synthons, researchers can design and synthesize cocrystals with specific structures and properties. The amide-acid heterosynthon is a particularly robust interaction used in crystal engineering.

The ability to form predictable and strong intermolecular interactions is crucial for developing new sensors, molecular switches, and responsive materials.

Interdisciplinary Research Synergies and Collaborative Paradigms

The expanding research frontiers for this compound highlight the importance of interdisciplinary collaboration. Progress in this field is no longer confined to traditional organic synthesis but thrives at the intersection of multiple scientific disciplines.

Key Collaborative Areas:

Chemistry and Computer Science: The integration of AI and machine learning for synthetic planning and property prediction requires close collaboration between synthetic chemists and data scientists. dntb.gov.ua

Organic Synthesis and Materials Science: Designing and creating novel polymers, MOFs, and other advanced materials necessitates a synergistic approach between chemists who synthesize the molecular building blocks and materials scientists who fabricate and characterize the final materials. scispace.com

Catalysis and Chemical Engineering: Developing and scaling up advanced catalytic systems based on triflamide derivatives for industrial applications requires the combined expertise of catalyst designers and chemical engineers.

This collaborative paradigm ensures that fundamental discoveries in the chemistry of this compound are effectively translated into practical applications, from more efficient chemical manufacturing to the development of next-generation materials.

Q & A

Q. What are the recommended synthetic routes for 2-Trifluoromethanesulfonamidobenzoic acid, and what key reaction parameters should be optimized?

Methodological Answer: The synthesis typically involves coupling a benzoic acid derivative with trifluoromethanesulfonamide. Key steps include:

Sulfonamide Formation : React 2-aminobenzoic acid with trifluoromethanesulfonyl chloride (TfCl) in a basic medium (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.

Yield Optimization : Control stoichiometry (1:1.2 molar ratio of amine to TfCl) and reaction time (2–4 hours). Monitor progress via TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

TechniqueKey ParametersApplication
Mass Spectrometry (MS) Electron ionization (EI) at 70 eV; m/z range 50–500Confirm molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern .
¹H/¹³C NMR Deuterated DMSO or CDCl₃; reference TMSAssign protons (e.g., aromatic Hs at δ 7.2–8.5 ppm) and CF₃ groups (¹³C: δ 120–125 ppm) .
IR Spectroscopy KBr pellet; range 4000–400 cm⁻¹Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.

Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?

Methodological Answer:

  • Storage : Keep at –20°C in airtight, amber vials to prevent hydrolysis and photodegradation.
  • Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous DMSO or acetonitrile.
  • Stability Testing : Perform accelerated degradation studies under varied pH (3–9), temperature (25–60°C), and UV light to determine degradation kinetics .

Advanced Questions

Q. How should researchers resolve contradictions in reported reactivity or spectral data for this compound?

Methodological Answer:

Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, instrumentation) as conflicting studies.

Meta-Analysis : Compare raw spectral data (e.g., NMR chemical shifts, MS fragmentation) across studies to identify instrumental or procedural variability .

Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for structural confirmation, 2D NMR for proton assignments) to verify results .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies involving derivatives of this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups at the para position) to assess effects on bioactivity.

In Vitro Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) or cellular models to evaluate potency.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. What advanced spectroscopic techniques can resolve ambiguities in the structural elucidation of this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and assign quaternary carbons. For example, HMBC can link the CF₃ group to adjacent carbons .
  • High-Resolution MS (HRMS) : Achieve mass accuracy < 5 ppm to confirm molecular formula (e.g., C₈H₆F₃NO₄S).
  • X-ray Crystallography : Resolve crystal structure to unambiguously confirm stereochemistry and bond lengths .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.